

Chemical structure of 1-Chloro-N-methylisoquinolin-8-amine

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Compound of Interest

Compound Name: *1-Chloro-N-methylisoquinolin-8-amine*

CAS No.: *1374652-55-7*

Cat. No.: *B1460170*

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The Chemical Architecture and Synthetic Utility of **1-Chloro-N-methylisoquinolin-8-amine**: A Privileged Scaffold in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the strategic selection of bifunctional building blocks. **1-Chloro-N-methylisoquinolin-8-amine** (CAS: 1374652-55-7) represents a highly privileged heterocyclic scaffold[1]. Featuring an electron-deficient isoquinoline core, a highly reactive C1-chloride, and a versatile C8-secondary amine, this molecule serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors. This technical guide deconstructs the structural causality, mechanistic reactivity, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery workflows.

Physicochemical Profiling & Structural Causality

Before deploying a building block in high-throughput synthesis, one must understand the intrinsic electronic distribution that dictates its reactivity. The isoquinoline ring is a classic π -

deficient heterocycle. The electronegative nitrogen atom at position 2 withdraws electron density from the adjacent C1 and C3 positions. Consequently, the C1 position, bearing the chloride leaving group, is highly activated toward nucleophilic attack.

Conversely, the C8 position features an N-methylamine. While sterically encumbered by its proximity to the C1-chloride (peri-position), it remains electronically active for acylation, amidation, or Buchwald-Hartwig cross-coupling. This bifunctionality allows orthogonal functionalization: the C1 position can be modified via thermally driven Nucleophilic Aromatic Substitution (S_NAr), while the C8 position can be functionalized via transition-metal catalysis or electrophilic trapping.

Table 1: Quantitative Physicochemical Properties

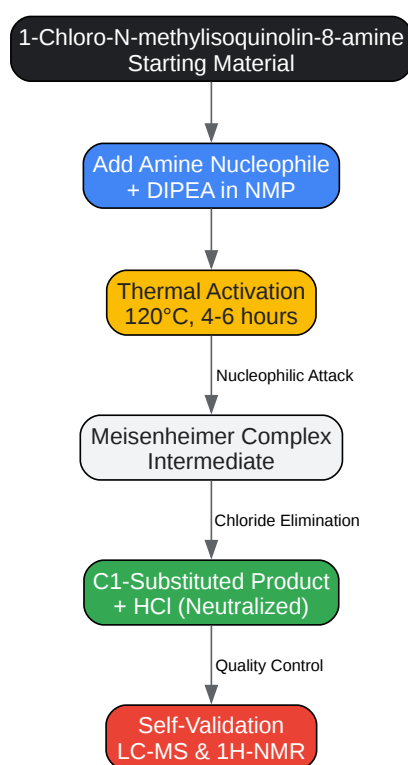
Property	Value	Causality / Impact on Workflow
Chemical Name	1-Chloro-N-methylisoquinolin-8-amine	Dictates bifunctional orthogonal reactivity.
CAS Number	1374652-55-7	Essential for precise inventory and regulatory tracking[1].
Molecular Formula	C ₁₀ H ₉ ClN ₂	Defines the exact mass for LC-MS self-validation.
Molar Mass	192.64 g/mol	Used for stoichiometric calculations in millimolar workflows[1].

| Predicted Density | 1.300 ± 0.06 g/cm³ | Influences solubility profiles in polar aprotic solvents[1]. |

Mechanistic Reactivity & Experimental Protocols

The Causality of C1 Nucleophilic Aromatic Substitution (S_NAr)

The established mechanism for SNAr reactions on nitrogen-containing heterocycles occurs via an addition-elimination process[2]. When a nucleophile attacks the C1 carbon, it forms an anionic σ -adduct known as the Meisenheimer complex. The endocyclic nitrogen acts as an electron sink, stabilizing this intermediate before the rapid expulsion of the chloride leaving group. We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent because its polar aprotic nature heavily solvates the transition state without hydrogen-bonding to the nucleophile, thereby accelerating the reaction.



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Fig 1: Stepwise workflow for SNAr functionalization at the C1 position.

Protocol: Self-Validating SNAr at the C1 Position

This protocol is designed as a closed-loop, self-validating system. In-Process Controls (IPCs) ensure that the reaction does not proceed to workup until the Meisenheimer complex has fully resolved into the product.

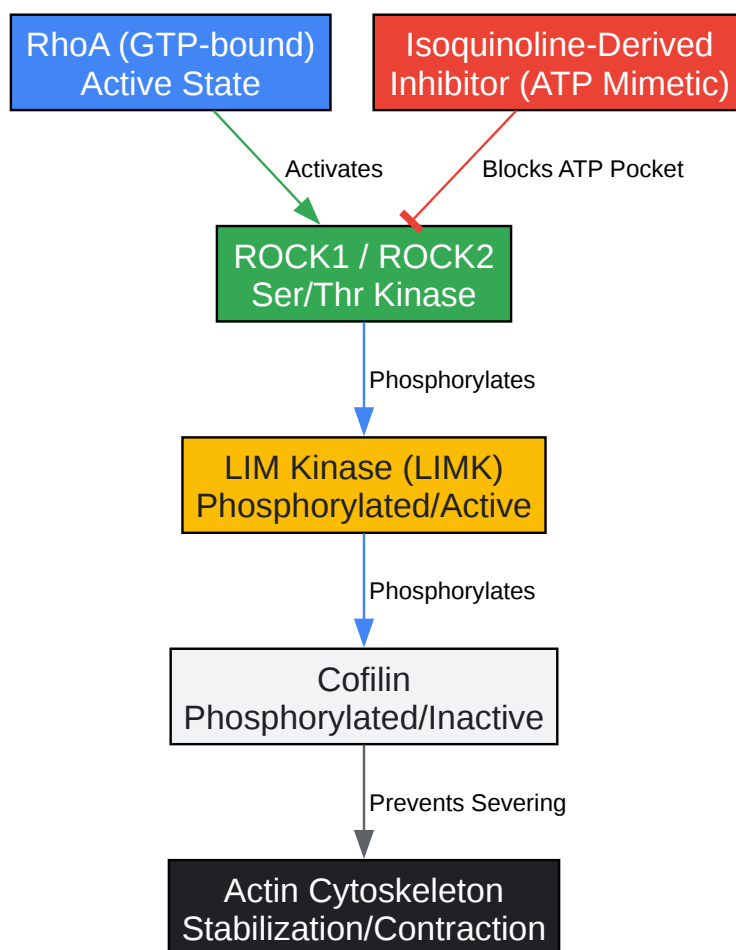
Step-by-Step Methodology:

- Preparation: In a dry, 10 mL microwave vial equipped with a magnetic stir bar, dissolve **1-Chloro-N-methylisoquinolin-8-amine** (1.0 eq, 0.5 mmol) in anhydrous NMP (2.5 mL).
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct, preventing the protonation of the incoming nucleophile and driving the equilibrium forward.
- Nucleophile Introduction: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol). Seal the vial under a nitrogen atmosphere.
- Thermal Activation: Heat the reaction mixture to 120°C using an oil bath or microwave reactor for 4-6 hours.
- Self-Validation (IPC): At t = 4 hours, extract a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS. Validation Check: The reaction is complete when the starting material mass (m/z 193 [M+H]⁺) is entirely replaced by the expected product mass. If starting material persists, increase temperature to 130°C for 2 additional hours.
- Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to selectively partition the NMP into the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Application in Drug Development: Kinase Inhibition

Isoquinoline derivatives are widely recognized as ATP-mimetics in the development of kinase inhibitors, particularly targeting Rho-associated protein kinases (ROCK1 and ROCK2)[3]. The planar, bicyclic isoquinoline core anchors into the adenine-binding pocket (hinge region) of the kinase via highly conserved hydrogen bonds.

Compounds derived from isoquinolines, such as Fasudil, have demonstrated profound clinical efficacy in regulating the actin cytoskeleton by preventing ROCK from phosphorylating downstream targets like LIM Kinase (LIMK) and Myosin Light Chain (MLC)[4]. By utilizing **1-Chloro-N-methylisoquinolin-8-amine**, drug development professionals can rapidly generate novel ROCK inhibitor libraries, tuning the C1 and C8 vectors to optimize binding kinetics and off-target selectivity profiles.



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Fig 2: Mechanism of ROCK inhibition by isoquinoline derivatives in actin regulation.

Quality Control & Analytical Verification

To ensure the scientific integrity of the synthesized derivatives, rigorous Quality Control (QC) is mandatory. The **1-Chloro-N-methylisoquinolin-8-amine** scaffold presents specific spectral signatures that must be tracked.

- LC-MS Profiling: The starting material exhibits a distinct isotopic pattern due to the naturally occurring ^{35}Cl and ^{37}Cl isotopes (approximate 3:1 ratio at m/z 193 and 195). Successful C1 substitution is validated by the complete disappearance of this isotopic signature in the product mass.

- 1H-NMR Analysis (DMSO-d6): The N-methyl group at C8 typically appears as a sharp doublet (due to coupling with the adjacent NH proton) around 2.8 - 3.0 ppm. The aromatic protons of the isoquinoline core will shift significantly upfield upon replacement of the electron-withdrawing C1-chloride with an electron-donating amine nucleophile, providing a definitive, self-validating proof of structural conversion.

References

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